molecular formula C8H5Cl2F3 B1388499 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-16-6

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1388499
CAS No.: 1099597-16-6
M. Wt: 229.02 g/mol
InChI Key: TXZNHPZUQSPIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5Cl2F3. It is characterized by a benzene ring substituted with two chlorine atoms and a trifluoroethyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the reaction of benzene with chloroform and trifluoroethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Nucleophilic Aromatic Substitution (NAS): This method involves the reaction of a benzene derivative with a trifluoroethylating agent under high temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms or trifluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases such as sodium hydride (NaH) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various halogenated and alkylated derivatives.

Scientific Research Applications

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is widely used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 1,2-Dichloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

  • 1,2-Dichlorobenzene: A simpler compound with only chlorine substituents.

  • 4-(Trifluoroethyl)benzene: A compound with a trifluoroethyl group but without chlorine substituents.

These compounds differ in their reactivity and applications due to variations in their chemical structure.

Properties

IUPAC Name

1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZNHPZUQSPIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256325
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-16-6
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.